molecular formula C19H30N4O4 B2798940 N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 953158-61-7

N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No. B2798940
CAS RN: 953158-61-7
M. Wt: 378.473
InChI Key: BGFDXBSZYDZLND-UHFFFAOYSA-N
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Description

“N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring with four carbon atoms and one oxygen. The compound also includes a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a furan ring and a piperidine ring, both of which are common structures in organic chemistry. The morpholinoethyl group would likely contribute to the overall polarity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups can make a compound soluble in polar solvents. The compound’s melting point, boiling point, and other physical properties would depend on the specifics of its structure .

Scientific Research Applications

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system in which it is active. Without specific information on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and reactivity. Some compounds are toxic or hazardous due to their reactivity, while others are hazardous due to their biological activity .

Future Directions

The future directions for research on this compound would depend on its activity and potential applications. If it shows promise in a particular area, such as medicinal chemistry, further studies could be conducted to optimize its activity and reduce any side effects .

properties

IUPAC Name

N'-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O4/c24-18(20-5-8-22-9-12-26-13-10-22)19(25)21-14-16-3-6-23(7-4-16)15-17-2-1-11-27-17/h1-2,11,16H,3-10,12-15H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFDXBSZYDZLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCCN2CCOCC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide

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